molecular formula C24H27FN4O2S B2704820 2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE CAS No. 1189856-95-8

2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE

Cat. No.: B2704820
CAS No.: 1189856-95-8
M. Wt: 454.56
InChI Key: VQVQSXBFCULKPR-UHFFFAOYSA-N
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Description

2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The key steps may include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Functionalization: Introduction of the thio and acetamide groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to maintain efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide
  • 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-bromophenyl)acetamide

Uniqueness

The uniqueness of 2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE lies in its specific functional groups and spirocyclic structure, which contribute to its distinct chemical and biological properties. The presence of the fluorophenyl group may enhance its biological activity and stability compared to similar compounds with different substituents.

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of triazaspirone derivatives, characterized by a unique spirocyclic structure that contributes to its biological properties. The presence of various functional groups, including the methoxyphenyl and fluorophenyl moieties, plays a crucial role in modulating its activity.

Molecular Formula and Weight

  • Molecular Formula: C19H22F N5OS
  • Molecular Weight: 373.47 g/mol

Structural Features

The structural representation can be summarized as follows:

FeatureDescription
Spirocyclic Framework1,4,8-Triazaspir[4.5]deca
SubstituentsEthyl group, methoxyphenyl, fluorophenyl
Functional GroupsSulfanyl and acetamide

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazaspirone derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

A study evaluated a related triazaspirone compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways.

Antipsychotic Activity

Compounds with similar structural features have also been investigated for their antipsychotic potential. Research indicates that modifications on the phenyl moiety can enhance binding affinity to dopamine receptors, which is crucial for antipsychotic activity.

Behavioral Pharmacology Findings

In behavioral tests using rodent models, compounds structurally related to the target molecule demonstrated reduced cataleptic effects while maintaining efficacy in suppressing hyperactivity. This suggests a favorable side effect profile compared to traditional antipsychotics.

Antimicrobial Activity

Another aspect of biological activity includes antimicrobial properties. Preliminary tests showed that derivatives exhibited moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • Methoxy Group Positioning: The position of the methoxy group on the phenyl ring significantly influences the compound's lipophilicity and receptor binding.
  • Fluorine Substitution: The presence of fluorine enhances metabolic stability and possibly increases binding affinity to target receptors.

Table: SAR Insights

ModificationEffect on Activity
Methoxy GroupIncreases lipophilicity
Fluorine SubstitutionEnhances receptor binding affinity
Ethyl GroupModulates pharmacokinetic properties

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Spirocyclic Core: Utilizing cyclization reactions between appropriate precursors.
  • Functionalization: Introducing various substituents through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Final Modifications: Acetylation or sulfanylation steps to yield the final product.

Properties

IUPAC Name

2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2S/c1-3-29-14-12-24(13-15-29)27-22(17-4-10-20(31-2)11-5-17)23(28-24)32-16-21(30)26-19-8-6-18(25)7-9-19/h4-11H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVQSXBFCULKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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